molecular formula C9H13N3O2 B13489147 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide

Cat. No.: B13489147
M. Wt: 195.22 g/mol
InChI Key: NLAALXYREXQKBG-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with an acyl chloride or anhydride under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the oxo group to a hydroxyl group, forming a hydroxypyridine derivative.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxypyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with similar structural features.

    N-Methylpyridin-2-amine: Another related compound with a methyl group on the nitrogen atom.

    2-Oxopyridine Derivatives: Compounds with similar oxo and amino functionalities.

Uniqueness

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)-N-methylpropanamide

InChI

InChI=1S/C9H13N3O2/c1-6(8(13)11-2)12-5-3-4-7(10)9(12)14/h3-6H,10H2,1-2H3,(H,11,13)

InChI Key

NLAALXYREXQKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N1C=CC=C(C1=O)N

Origin of Product

United States

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